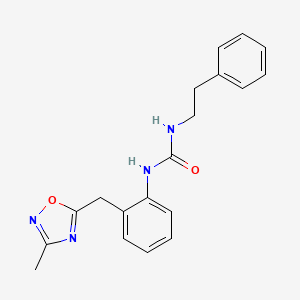![molecular formula C13H21O6P B2841510 Methyl 3-(2-diethoxyphosphorylacetyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2416235-81-7](/img/structure/B2841510.png)
Methyl 3-(2-diethoxyphosphorylacetyl)bicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(2-diethoxyphosphorylacetyl)bicyclo[1.1.1]pentane-1-carboxylate” is a chemical compound with the CAS Number: 2416235-81-7 . It has a molecular weight of 304.28 . Its physical form is liquid .
Synthesis Analysis
The synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, which could potentially include the compound , has been described in a study . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H21O6P/c1-4-18-20(16,19-5-2)6-10(14)12-7-13(8-12,9-12)11(15)17-3/h4-9H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a liquid at room temperature . It has a molecular weight of 304.28 . The compound is stored at a temperature of 4°C .Aplicaciones Científicas De Investigación
Cyclopropene Synthesis and Ring Expansion
The study by Franck-Neumann, Miesch, and Kempf (1989) highlights the synthesis and transformation of cyclopropene derivatives, closely related to the structural motif of methyl 3-(2-diethoxyphosphorylacetyl)bicyclo[1.1.1]pentane-1-carboxylate. This research demonstrates the utility of cyclopropenes in synthesizing 2-aminobicyclo [2.1.0] pentane derivatives, which are subsequently transformed into 3-cyclopentenols and macrocycles. Such transformations underscore the synthetic versatility of bicyclic scaffolds in constructing complex molecular architectures (Franck-Neumann, Miesch, & Kempf, 1989).
Enantioselective Functionalization
Garlets et al. (2020) explore the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, a structural feature relevant to this compound. This research showcases an innovative strategy to access chiral substituted bicyclo[1.1.1]pentanes, highlighting their significance in the pharmaceutical and chemical communities for their metabolic stability and potential as bioisosteres. The ability to enantioselectively functionalize such strained carbocycles opens new avenues for the development of chiral molecules with preserved carbocyclic frameworks (Garlets et al., 2020).
Ring Opening Reactions
Research by Maas, Daucher, Maier, and Gettwert (2004) on the synthesis and ring opening reactions of a 2-silabicyclo[2.1.0]pentane derivative, similar in reactivity to the target compound, offers insights into the potential for unique ring transformations. These studies reveal pathways to diverse products, illustrating the role of ring strain and electronic effects in directing chemical reactivity. Such work underscores the broader utility of bicyclic and sila-substituted compounds in synthetic chemistry (Maas, Daucher, Maier, & Gettwert, 2004).
Pharmaceutical Research Application
The work by Zhuo et al. (2016) on phosphocholine conjugation associated with inhibitors featuring a bicyclo[1.1.1]pentane scaffold underscores the potential pharmaceutical relevance of compounds related to this compound. This study not only highlights the metabolic stability afforded by the bicyclic moiety but also reveals an unexpected in vivo conjugation pathway, providing valuable insights into the drug metabolism and pharmacokinetic properties of bicyclic-containing compounds (Zhuo et al., 2016).
Mecanismo De Acción
Target of Action
It is known that the bicyclo[111]pentane (BCP) core, which is a part of this compound, is often used as a bioisostere for para-substituted aromatic rings . This suggests that the compound may interact with biological targets that typically bind to para-substituted aromatic rings.
Mode of Action
It is known that bcp derivatives can be synthesized via a cooperative n-heterocyclic carbene (nhc) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters performing an addition reaction onto [1.1.1]propellane to afford BCP radicals . The BCP radicals then undergo cross-coupling with a corresponding Breslow intermediate radical to form a disubstituted BCP ketone .
Biochemical Pathways
It is known that bcp derivatives can be involved in various biochemical reactions, such as the formation of c–c bonds via cross-coupling reactions using transition metal catalysts .
Pharmacokinetics
It is known that bcp derivatives can influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .
Result of Action
It is known that bcp derivatives can exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Action Environment
It is known that the chemical installation of the bcp unit into a chemical entity remains a significant challenge from a synthetic point of view .
Propiedades
IUPAC Name |
methyl 3-(2-diethoxyphosphorylacetyl)bicyclo[1.1.1]pentane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O6P/c1-4-18-20(16,19-5-2)6-10(14)12-7-13(8-12,9-12)11(15)17-3/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXGELKTJVHPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)C12CC(C1)(C2)C(=O)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O6P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2841427.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2841430.png)
![[2-(2,5-dimethylphenyl)-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2841433.png)
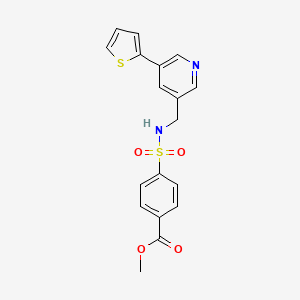

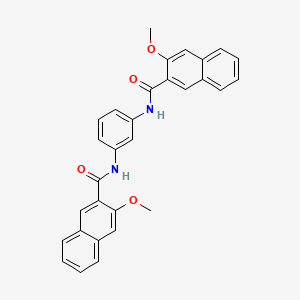
![1-[(3-Methyl-2-thienyl)carbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2841439.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2841440.png)
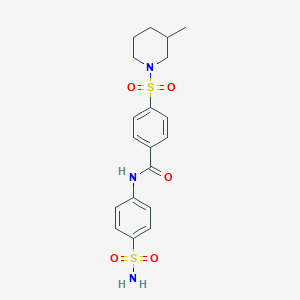
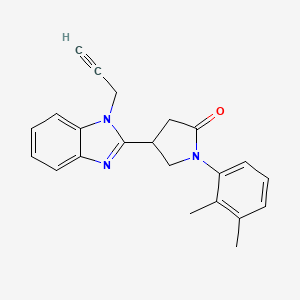

![4-Chloro-2-{[(3-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2841446.png)

